

A Comparative Efficacy Analysis of 2-Styrylquinazolin-4(3H)-ones as Antimitotic Agents

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

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This guide provides a detailed comparison of the efficacy of various 2-styrylquinazolin-4(3H)-one derivatives, a class of potent antimitotic agents that function by inhibiting tubulin polymerization. These compounds, synthesized from precursors including anthranilic acid derivatives like **2-Amino-5-fluorobenzoic acid**, have demonstrated significant potential in anticancer research. This document summarizes key experimental data, outlines detailed protocols for the cited experiments, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the biological activity of a series of 2-styrylquinazolin-4(3H)-one derivatives. The data is extracted from a pivotal study in the Journal of Medicinal Chemistry that established the structure-activity relationships within this class of compounds.^[1]^[2]^[3] Efficacy was primarily evaluated based on the inhibition of tubulin polymerization and the cytotoxic effects on L1210 murine leukemia cells.^[1]

Table 1: Inhibition of Tubulin Polymerization by 2-Styrylquinazolin-4(3H)-one Derivatives

Compound	Substituent (Position 6)	IC50 (μM) for Tubulin Polymerization Inhibition
5a	H	>50
5b	6-CH3	2.8
5c	6-C2H5	2.5
5d	6-Cl	1.8
5e	6-Br	1.7
5f	6-F	2.1
5o	6-I	1.6

IC50: The concentration of the drug that inhibits 50% of tubulin polymerization.

Table 2: Cytotoxicity of 2-Styrylquinazolin-4(3H)-one Derivatives against L1210 Murine Leukemia Cells

Compound	Substituent (Position 6)	IC50 (μM) for L1210 Cell Growth Inhibition
5a	H	1.2
5b	6-CH3	0.4
5c	6-C2H5	0.5
5d	6-Cl	0.2
5e	6-Br	0.2
5f	6-F	0.3
5o	6-I	0.1

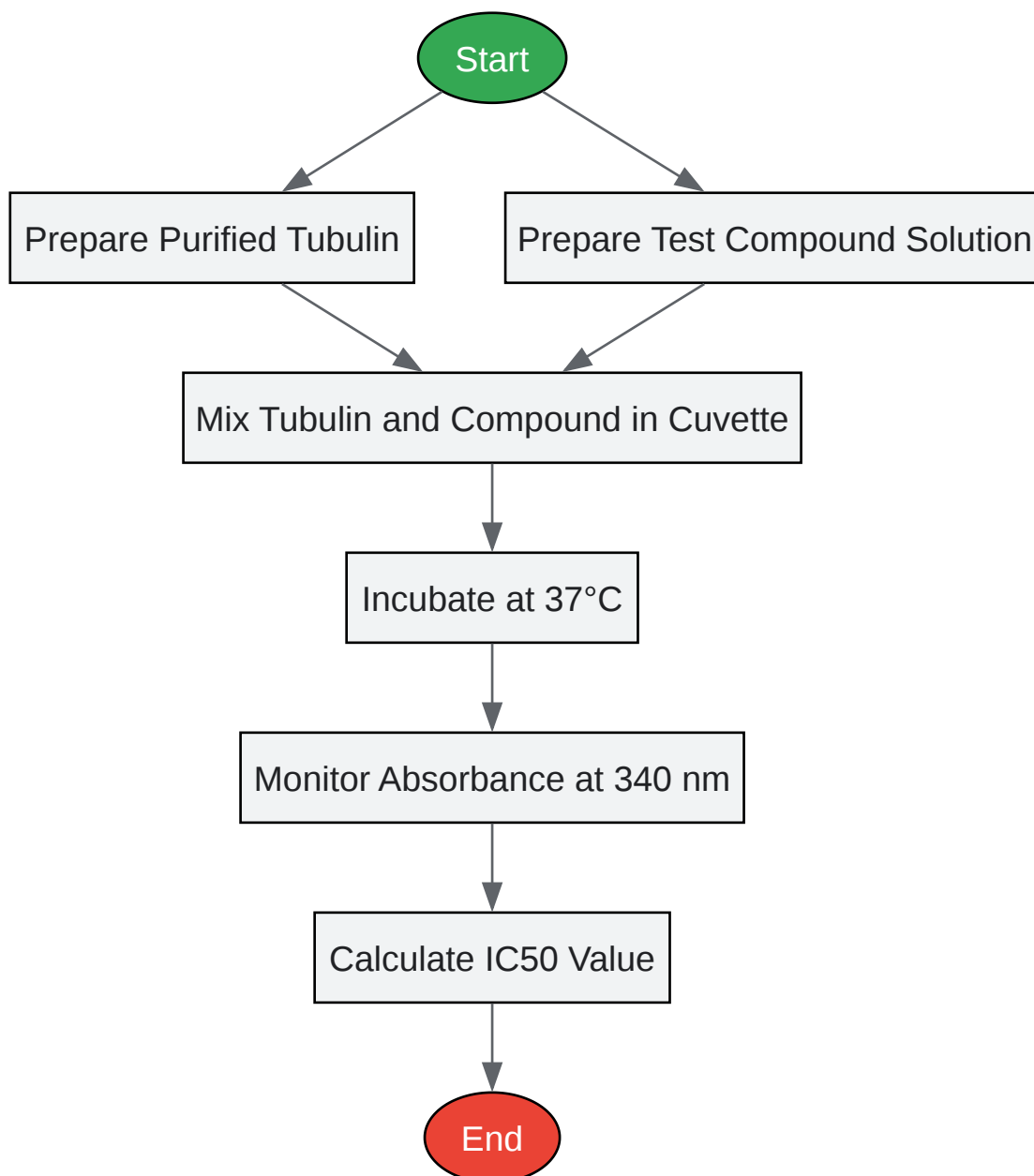
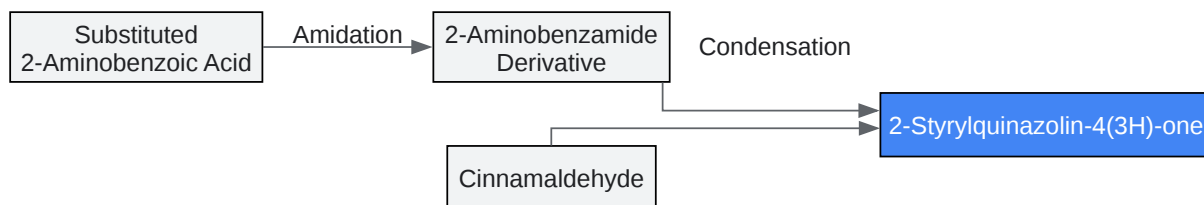
IC50: The concentration of the drug that inhibits the growth of 50% of L1210 cells.

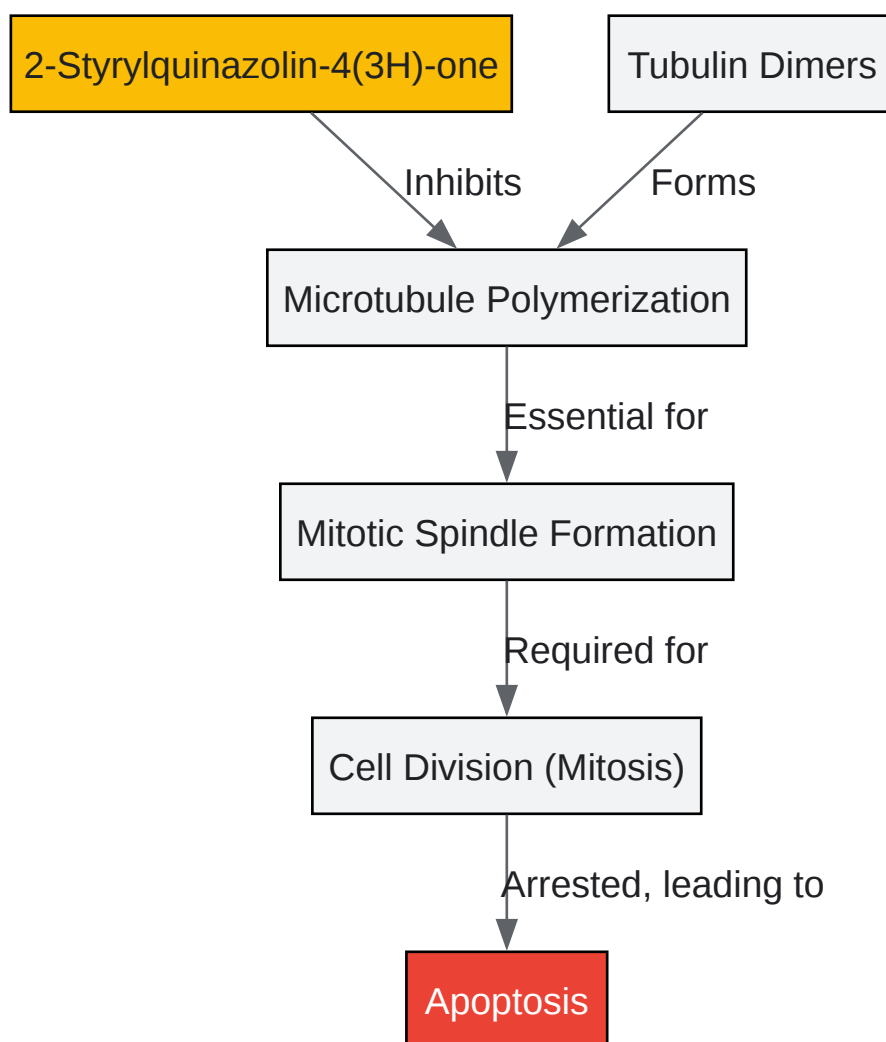
Experimental Protocols

The methodologies outlined below are based on the procedures described in the foundational study of these 2-styrylquinazolin-4(3H)-one derivatives.^{[1][3]}

1. Synthesis of 2-Styrylquinazolin-4(3H)-ones

The general synthetic pathway for the preparation of 2-styrylquinazolin-4(3H)-ones involves the condensation of a substituted 2-aminobenzamide with cinnamaldehyde. The 2-aminobenzamides can be prepared from the corresponding substituted anthranilic acids, such as **2-Amino-5-fluorobenzoic acid**, to introduce substituents at various positions on the quinazolinone ring.





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References

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